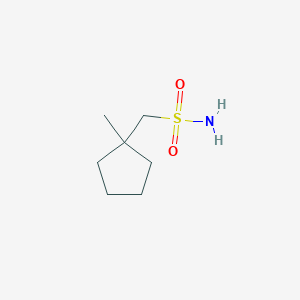methanol](/img/structure/B13186258.png)
[1-(Aminomethyl)cyclopropyl](1,3-thiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C₈H₁₂N₂OS and a molecular weight of 184.26 g/mol . This compound features a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a thiazole ring substituted with a methanol group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the reaction of cyclopropylamine with a thiazole derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and purification of the final product through techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group is converted to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted aminomethyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds .
Biology: In biological research, it is used to study the interactions of thiazole-containing compounds with biological systems. It helps in understanding the role of thiazole derivatives in biological processes .
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities. It is used in the development of new therapeutic agents .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating novel compounds with specific properties .
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
1-(Aminomethyl)cyclopropylmethanol: This compound has a similar structure but with a different substitution pattern on the thiazole ring.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit diverse biological activities.
Uniqueness: The unique combination of a cyclopropyl group, aminomethyl moiety, and thiazole ring in 1-(Aminomethyl)cyclopropylmethanol provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C8H12N2OS/c9-4-8(1-2-8)7(11)6-3-10-5-12-6/h3,5,7,11H,1-2,4,9H2 |
InChI Key |
QIXRWBXNVRPORM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C(C2=CN=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


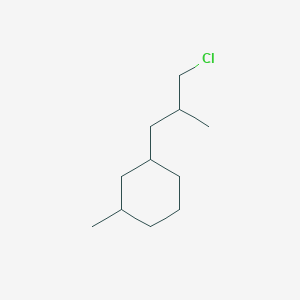


![N-[(Azepan-3-yl)methyl]methanesulfonamide](/img/structure/B13186188.png)



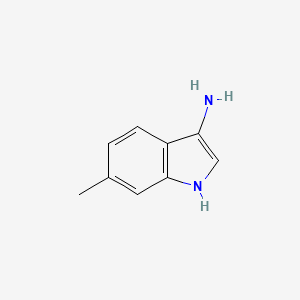
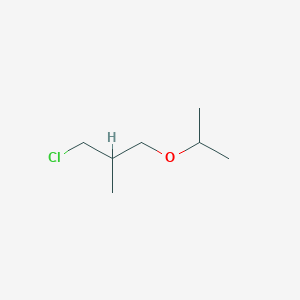
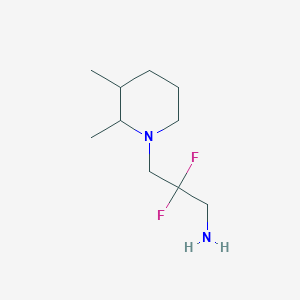
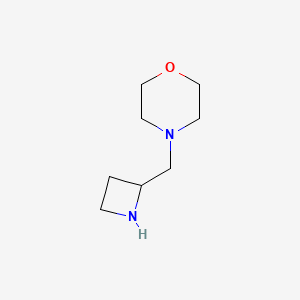
![2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol](/img/structure/B13186255.png)
